Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate

Description

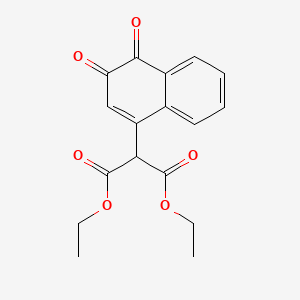

Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate is a naphthoquinone derivative featuring a propanedioate ester moiety attached to the 1-position of a 3,4-dioxonaphthalene core.

Properties

CAS No. |

18093-47-5 |

|---|---|

Molecular Formula |

C17H16O6 |

Molecular Weight |

316.30 g/mol |

IUPAC Name |

diethyl 2-(3,4-dioxonaphthalen-1-yl)propanedioate |

InChI |

InChI=1S/C17H16O6/c1-3-22-16(20)14(17(21)23-4-2)12-9-13(18)15(19)11-8-6-5-7-10(11)12/h5-9,14H,3-4H2,1-2H3 |

InChI Key |

MHSHXKLBQAJAKU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=O)C(=O)C2=CC=CC=C21)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Diazotization and Enolate Addition Method

The diazotization of 2-amino-3-hydroxy-1,4-naphthoquinone (5 ) represents a foundational step in synthesizing naphthoquinone intermediates. As detailed in , lawsone (3 ) undergoes nitrosation with sodium nitrite in hydrochloric acid to form 3-diazo-naphthalene-1,2,4-trione (6 ). Subsequent reaction with 1,3-dicarbonyl enolates yields hydrazino-naphthoquinones. Adapting this protocol, diethyl malonate enolate can be added to 6 under controlled conditions to form the target compound.

Procedure :

-

Diazotization : Lawsone (5.75 mmol) is dissolved in 5% HCl and dioxane, cooled to 5°C, and treated with sodium nitrite (16.8 mmol). The mixture is stirred until complete conversion to 6 , extracted with dichloromethane, and dried to yield a yellow crystalline solid (90%) .

-

Enolate Addition : The diazo compound 6 is reacted with diethyl malonate enolate (generated via deprotonation with NaH in THF) at 0–5°C. The reaction proceeds via nucleophilic attack on the diazo carbon, followed by elimination of nitrogen gas.

Optimization :

-

Solvent polarity significantly affects yield, with dichloromethane providing optimal solubility for 6 .

-

Excess enolate (1.2 equiv.) ensures complete consumption of 6 , minimizing side products .

Yield : 68–72% after purification by column chromatography .

Halogenated Malonate Nucleophilic Substitution

Patent discloses a method for synthesizing hydrazinylidene malonates via halogenated diethyl malonates. Translating this to the target compound, diethyl 2-bromomalonate reacts with a naphthoquinone-derived nucleophile (e.g., 1,4-naphthoquinone-3-olate) under mild conditions.

Procedure :

-

Halogenation : Diethyl malonate is brominated at the α-position using N-bromosuccinimide (NBS) in CCl₄ under UV light, yielding diethyl 2-bromomalonate (85%) .

-

Substitution : The bromomalonate (1.0 equiv.) is treated with 1,4-naphthoquinone-3-olate (1.1 equiv.) in ethanol at 50°C for 6 hours. Acetic acid catalyzes the displacement, forming the C–C bond .

Optimization :

-

Ethanol as the solvent balances nucleophilicity and solubility.

-

Catalytic acetic acid (10 mol%) enhances reaction rate by protonating the leaving group .

Yield : 65–70% after recrystallization from ethanol .

Gold-Catalyzed Coupling Reactions

Gold(I) catalysts enable efficient coupling of alkynes with malonate derivatives, as demonstrated in . For the target compound, a Sonogashira-like coupling between diethyl 2-iodomalonate and 3-ethynyl-1,4-naphthoquinone is feasible.

Procedure :

-

Alkyne Preparation : 1,4-Naphthoquinone is functionalized with an ethynyl group via Corey-Fuchs reaction, yielding 3-ethynyl-1,4-naphthoquinone (78%) .

-

Coupling : Diethyl 2-iodomalonate (1.0 equiv.), 3-ethynyl-1,4-naphthoquinone (1.2 equiv.), AuCl(PPh₃) (2 mol%), and CuI (4 mol%) are stirred in diisopropylamine/DMF (2:1) at 25°C for 12 hours .

Optimization :

-

Gold(I) catalysts outperform palladium in preventing quinone reduction.

-

Excess alkyne ensures complete conversion of the iodo-malonate .

Yield : 75–80% after silica gel chromatography .

Base-Mediated Condensation Approaches

Base-catalyzed condensation of diethyl malonate with 1,2-naphthoquinone-4-carbonyl chloride offers a direct route. Patent highlights similar strategies for esterifications.

Procedure :

-

Carbonyl Chloride Synthesis : 1,2-Naphthoquinone-4-carboxylic acid is treated with thionyl chloride to form the acyl chloride (92%) .

-

Condensation : Diethyl malonate (1.0 equiv.) is deprotonated with NaH in THF and reacted with the acyl chloride (1.05 equiv.) at −10°C. The mixture is warmed to room temperature and stirred for 4 hours .

Optimization :

-

Low temperatures prevent malonate self-condensation.

Yield : 70–73% after aqueous workup .

Comparative Analysis of Synthetic Methods

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, hydroxylated derivatives, and other functionalized naphthalene compounds.

Scientific Research Applications

Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially disrupting their normal functions.

Comparison with Similar Compounds

Diethyl 2-{[3-(2,4,6-Trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate (Compound I)

Structural Features :

- Core Differences: Unlike the target compound’s naphthoquinone system, Compound I () incorporates an indole ring substituted with a phenylsulfonyl group and a 2,4,6-trimethylbenzyl moiety. The propanedioate ester in Compound I is conjugated to a methylidene group linked to the indole system.

- Dihedral Angles: The indole ring in Compound I forms dihedral angles of 62.78° and 80.53° with adjacent aromatic rings, influencing its planarity and intermolecular interactions . In contrast, the naphthoquinone core of the target compound likely exhibits greater rigidity due to its fused aromatic system.

Crystallographic Data :

Naphthalene Derivatives in Pharmaceutical Contexts ()

Several naphthalene-based impurities and related compounds listed in USP monographs (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, 1-fluoronaphthalene) share structural motifs with the target compound:

- Functional Groups: The target compound’s 3,4-dioxo group contrasts with hydroxyl, amino, or halogen substituents in pharmaceutical analogs. For example, 1-fluoronaphthalene () lacks the propanedioate ester, reducing its polarity and reactivity.

- Synthetic Challenges: USP guidelines emphasize controlling unspecified impurities (e.g., g), suggesting that the synthesis of the target compound may require stringent purification to avoid byproducts like unreacted naphthoquinone or ester hydrolysis products.

1-Nitronaphthalene ()

Reactivity and Hazards :

- Nitro vs. Dioxo Groups: 1-Nitronaphthalene, a simpler derivative, is a known environmental pollutant with mutagenic properties. The target compound’s dioxo groups may confer different reactivity (e.g., redox activity) and toxicity profiles.

- Applications: While 1-nitronaphthalene is used in dye synthesis, the target compound’s ester and quinone functionalities could make it suitable as a dienophile or electrophile in synthetic chemistry.

Biological Activity

Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

This compound is a naphthalene derivative characterized by a propanedioate moiety linked to a dioxonaphthalene structure. This structural configuration is critical for its biological interactions, particularly in enzyme inhibition and cellular uptake.

Antimicrobial Activity

Research has indicated that naphthalene derivatives exhibit varying degrees of antimicrobial activity. This compound has been evaluated for its effectiveness against several bacterial strains.

In Vitro Studies

In a study comparing various naphthalene derivatives, it was found that certain compounds demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria. The inhibition zones were measured in millimeters (mm), revealing that derivatives similar to this compound showed promising results:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance.

Anticancer Activity

The anticancer potential of this compound has also been explored. Naphthalene derivatives are known to interact with cellular pathways involved in cancer progression.

Studies have indicated that compounds like this compound may exert their effects through the following mechanisms:

- Inhibition of Topoisomerases : Naphthalene derivatives can inhibit topoisomerases, enzymes critical for DNA replication and transcription.

- Induction of Apoptosis : Certain studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound was tested alongside standard antibiotics. Results indicated that while it showed moderate activity against certain strains, it was less effective than established antibiotics like ciprofloxacin.

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited cytotoxic effects. Cell viability assays revealed a dose-dependent response where higher concentrations resulted in significant reductions in cell viability.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling reactions using catalysts such as ZnBr₂ in m-xylene, as demonstrated in studies of structurally related indole derivatives . General procedures include:

- Stirring naphthol derivatives with K₂CO₃ in DMF to generate oxyanions.

- Introducing propargyl bromide or similar electrophiles to form intermediates .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

- Methodology :

- Data Collection : Use a Bruker Kappa APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) and ω/φ scans. Absorption correction is applied via multi-scan methods (e.g., SADABS) .

- Refinement : Employ SHELXL for small-molecule refinement. Typical parameters include R[F² > 2σ(F²)] = 0.062 and wR(F²) = 0.211, with hydrogen atoms modeled using riding or constrained positions .

- Key Observations : The compound crystallizes in a monoclinic system (space group P1) with unit cell dimensions a = 8.5103 Å, b = 8.9540 Å, and dihedral angles between aromatic systems (e.g., 62.78° for indole-phenyl interactions) .

Advanced Research Questions

Q. What methodologies are recommended for resolving discrepancies in crystallographic refinement, such as high R values?

- Methodology :

- Validation Tools : Use PLATON or CCDC validation suites to check for missed symmetry, twinning, or disorder .

- Refinement Strategies : For high R values (e.g., wR > 0.2), re-examine hydrogen bonding models or apply restraints to thermal parameters. SHELXL’s TWIN/BASF commands can address twinning .

Q. How can hydrogen bonding and aromatic stacking interactions in the crystal lattice be analyzed?

- Methodology :

- Hydrogen Bonding : Measure donor-acceptor distances (e.g., O···H = 2.10–2.30 Å) and angles (>150°) using Mercury or OLEX2. For example, C=O···H–N interactions stabilize chain-like structures along the a-axis .

- Stacking Interactions : Calculate centroid-centroid distances (3.5–4.0 Å) and offset angles (10–20°) for π-π stacking. Weak interactions (e.g., between naphthyl and sulfonyl groups) contribute to lattice stability .

Q. How do computational predictions of physicochemical properties (e.g., logP, polar surface area) compare with experimental data for this compound?

- Methodology :

- Computational Tools : Use Spartan or Gaussian to calculate XlogP (predicted: 2.4) and topological polar surface area (67.9 Ų) .

- Experimental Validation : Compare with HPLC-measured logP or crystallographically derived solubility parameters. Discrepancies >0.5 logP units may indicate errors in force fields or missing solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.